Cas no 1803583-34-7 (N-butyl-3-(methylamino)benzene-1-sulfonamide)

N-Butyl-3-(methylamino)benzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including an N-butyl substituent and a methylamino group at the meta position of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The sulfonamide moiety provides stability and versatility, while the alkylamino group may enhance solubility and reactivity. Its well-defined molecular structure allows for precise modifications, making it suitable for applications in medicinal chemistry and material science. Proper handling and storage are recommended to maintain its integrity.
N-butyl-3-(methylamino)benzene-1-sulfonamide structure
1803583-34-7 structure
Product Name:N-butyl-3-(methylamino)benzene-1-sulfonamide
CAS No:1803583-34-7
MF:C11H18N2O2S
MW:242.337821483612
MDL:MFCD28246277
CID:4616173
PubChem ID:60107734
Update Time:2025-06-07

N-butyl-3-(methylamino)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-butyl-3-(methylamino)-
    • N-Butyl-3-(methylamino)benzene-1-sulfonamide
    • N-butyl-3-(methylamino)benzene-1-sulfonamide
    • MDL: MFCD28246277
    • Inchi: 1S/C11H18N2O2S/c1-3-4-8-13-16(14,15)11-7-5-6-10(9-11)12-2/h5-7,9,12-13H,3-4,8H2,1-2H3
    • InChI Key: SGQOAWNJZRKXNE-UHFFFAOYSA-N
    • SMILES: C1(S(NCCCC)(=O)=O)=CC=CC(NC)=C1

N-butyl-3-(methylamino)benzene-1-sulfonamide Pricemore >>

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Additional information on N-butyl-3-(methylamino)benzene-1-sulfonamide

Professional Introduction to N-butyl-3-(methylamino)benzene-1-sulfonamide (CAS No. 1803583-34-7)

N-butyl-3-(methylamino)benzene-1-sulfonamide, a compound with the chemical identifier CAS No. 1803583-34-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of N-butyl-3-(methylamino)benzene-1-sulfonamide consists of a benzene ring substituted with a sulfonamide group at the 1-position and a butyl chain attached to the 3-position, further modified by a methylamino group. This specific arrangement imparts distinct chemical and pharmacological attributes that make it a promising candidate for various therapeutic interventions.

The sulfonamide moiety is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the butyl group enhances lipophilicity, facilitating better membrane penetration and improving bioavailability, while the methylamino group contributes to hydrogen bonding capabilities, which is crucial for receptor binding affinity. These features collectively contribute to the compound's potential as an active pharmaceutical ingredient (API) in the formulation of novel therapeutics.

Recent studies have highlighted the compound's efficacy in preclinical models, particularly in addressing inflammatory and immunomodulatory disorders. Research indicates that N-butyl-3-(methylamino)benzene-1-sulfonamide interacts with specific targets within cellular pathways associated with inflammation, such as COX-2 and NF-κB. By modulating these pathways, the compound demonstrates promising results in reducing pro-inflammatory cytokine production and alleviating symptoms associated with chronic inflammatory conditions. These findings align with contemporary trends in drug discovery, where targeted inhibition of inflammatory mediators is a key strategy for managing diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, N-butyl-3-(methylamino)benzene-1-sulfonamide has shown potential in oncology research. Preliminary data suggest that the compound exhibits inhibitory effects on certain cancer cell lines by interfering with critical signaling cascades involved in cell proliferation and survival. Specifically, its ability to disrupt microtubule formation and induce apoptosis in cancer cells has been observed in vitro. While further research is necessary to fully elucidate its mechanisms of action and therapeutic potential, these early findings are encouraging for the development of next-generation anticancer agents.

The synthesis and optimization of N-butyl-3-(methylamino)benzene-1-sulfonamide have been refined through advanced organic synthesis techniques. The process involves multi-step reactions starting from commercially available precursors, ensuring scalability and cost-effectiveness for industrial production. Key synthetic steps include nucleophilic aromatic substitution followed by sulfonation and subsequent amine functionalization. The use of catalytic methods has improved yield and purity, making the synthesis more sustainable and environmentally friendly.

The pharmacokinetic profile of N-butyl-3-(methylamino)benzene-1-sulfonamide is another critical aspect that has been thoroughly investigated. Studies indicate that the compound exhibits moderate solubility in water and oils, suggesting good oral bioavailability. Its metabolic stability has been assessed through in vitro liver microsome experiments, revealing a half-life of approximately 6 hours under physiological conditions. This profile is favorable for once or twice daily dosing regimens in clinical settings.

Regulatory considerations are an essential component of bringing this compound into clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that all production processes meet stringent quality standards. Additionally, toxicological studies have been conducted to evaluate acute and chronic toxicity profiles, providing valuable data for regulatory submissions. These studies have demonstrated that N-butyl-3-(methylamino)benzene-1-sulfonamide is well-tolerated at therapeutic doses, with minimal adverse effects observed.

The future directions for research on N-butyl-3-(methylamino)benzene-1-sulfonamide include exploring its potential as a lead compound for drug development collaborations with pharmaceutical companies. Its unique structural features offer opportunities for further derivatization to enhance potency and selectivity against specific disease targets. Computational modeling techniques are being employed to predict binding affinities and optimize lead structures before moving into costly experimental syntheses.

In conclusion, N-butyl-3-(methylamino)benzene-1-sulfonamide (CAS No. 1803583-34-7) represents a significant advancement in medicinal chemistry with promising applications across multiple therapeutic areas. Its structural design contributes to favorable pharmacological properties, making it an attractive candidate for further clinical development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for improving patient outcomes in various diseases.

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